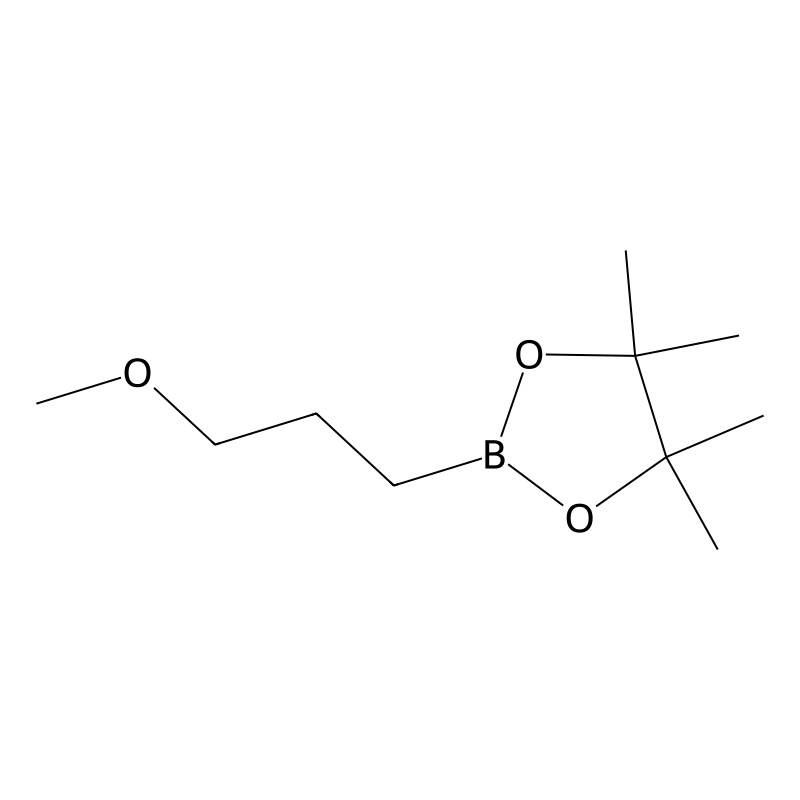2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
Suzuki-Miyaura Coupling
PMPB is a valuable reagent in Suzuki-Miyaura coupling reactions, a cornerstone of organic synthesis for creating carbon-carbon bonds. It serves as a boron source, reacting with various aryl and vinyl halides or triflates in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction allows researchers to efficiently construct complex organic molecules with diverse functionalities.
Hydroboration
PMPB can be employed in hydroboration reactions, where it reacts with alkenes or alkynes to introduce a hydroxyl group (-OH) and a boron atom (-B) onto the molecule. This transformation is useful for creating valuable intermediates for further synthetic manipulations.
Material Science:
- Polymer Synthesis: PMPB finds application in the synthesis of various polymers such as polyesters and polyamides. Its controlled reactivity allows for the incorporation of specific functionalities into the polymer backbone, enabling the tailoring of material properties for desired applications.
Medicinal Chemistry:
- Drug Discovery: PMPB can be used as a building block in the synthesis of potential drug candidates. Its versatile reactivity enables the incorporation of the methoxypropyl group (-OCH2CH2CH3) into drug molecules, potentially impacting their properties such as target binding affinity or metabolic stability. It is important to note that PMPB itself is not a drug and its use in drug discovery is still under research and development.
2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by its unique dioxaborolane structure. The molecular formula of this compound is , and it has a molecular weight of approximately 201.09 g/mol. The presence of both a methoxypropyl group and a tetramethyl dioxaborolane moiety contributes to its distinctive properties, including enhanced stability and reactivity in organic synthesis. The compound appears as a colorless to pale yellow liquid and is soluble in organic solvents like dichloromethane and ethyl acetate.
The chemical reactivity of 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to the boron atom within its structure. It can participate in various reactions such as:
- Borylation Reactions: It can effectively transfer the boron moiety to electrophiles, facilitating the formation of carbon-boron bonds.
- Cross-Coupling Reactions: This compound is often utilized in palladium-catalyzed cross-coupling reactions, which are essential for forming biaryl compounds.
- Nucleophilic Substitution: The methoxypropyl group can undergo nucleophilic substitution reactions under appropriate conditions.
These reactions make it a versatile intermediate for synthesizing complex organic molecules.
- Anticancer Activity: Certain dioxaborolane derivatives have been investigated for their ability to inhibit tumor growth.
- Antimicrobial Properties: Some studies indicate that boron-containing compounds exhibit antimicrobial activity against various pathogens.
- Enzyme Inhibition: Compounds with similar structures have been reported to inhibit specific enzymes, suggesting potential therapeutic applications.
The specific biological effects of this compound require further investigation to fully understand its pharmacological profile.
The synthesis of 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through several methods:
- Reaction of Boronic Acid with Alcohols: This method typically involves reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 3-methoxypropanol under acidic or basic conditions.
- Direct Boronation: Utilizing boron reagents such as trimethyl borate in the presence of appropriate catalysts can yield the desired compound.
These methods allow for the efficient production of the compound while maintaining high purity levels.
2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several notable applications:
- Organic Synthesis: It serves as a key reagent in the synthesis of various organic compounds through borylation and cross-coupling reactions.
- Material Science: Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics.
- Pharmaceutical Development: Potential applications in drug discovery and development due to its biological activity.
Interaction studies involving 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane focus on its binding affinity with biological targets. These studies are critical for understanding how the compound interacts at a molecular level:
- Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes can provide insights into its potential therapeutic uses.
- Mechanism of Action Studies: Understanding how this compound affects biological pathways will help elucidate its pharmacological effects.
Such studies are essential for guiding further research and development efforts.
Several compounds share structural similarities with 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 1073354-41-2 | 0.96 |
| 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 852228-08-1 | 0.96 |
| N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | 1311165-58-8 | 0.96 |
| N-(2-(Pyrrolidin-1-yl)propyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | 1353880-12-2 | 0.94 |
These compounds highlight the versatility of boron-containing pyridine derivatives in medicinal chemistry and material science. Each possesses unique properties that can be exploited for various applications while sharing core structural features that enhance their reactivity and biological activity.
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
Pictograms

Irritant








